1,4-苯并二氧杂环-2-羧酸

描述

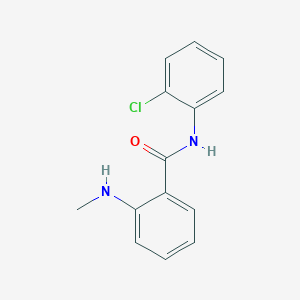

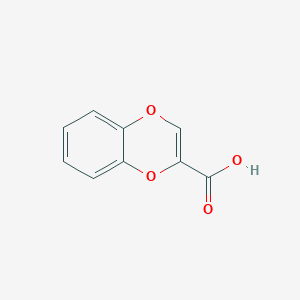

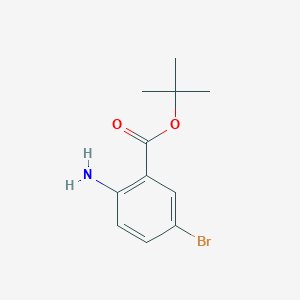

1,4-Benzodioxin-2-carboxylic acid, also known as 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, is a chemical compound with the molecular formula C9H8O4 . It has a molecular weight of 180.1574 . It is used as a chiral synthon in the preparation of doxazosin mesylate, a drug used for treating benign prostatic hyperplasia .

Synthesis Analysis

The synthesis of 1,4-Benzodioxin-2-carboxylic acid involves alkaline hydrolysis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile. The resulting carboxylic acid is converted to carbonyl chloride, which then reacts with N, N-di-alkylalkane-α,ω-diamines and dialkylaminoalkanols to afford new amino amides and amino esters .Molecular Structure Analysis

The molecular structure of 1,4-Benzodioxin-2-carboxylic acid can be represented by the InChI string: InChI=1S/C9H8O4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H,10,11) . This structure can be viewed using Java or Javascript .Chemical Reactions Analysis

1,4-Benzodioxin-2-carboxylic acid is an intermediate used in the preparation of presynaptic α2-adrenoreceptor antagonists and potential antidepressants. It is also used to prepare aminoalkylbenzodioxins as calcium antagonists .Physical And Chemical Properties Analysis

1,4-Benzodioxin-2-carboxylic acid has a molecular weight of 180.1574 . Its exact mass is 180.042252 . The density, boiling point, and melting point are not explicitly mentioned in the search results.科学研究应用

治疗性化合物的合成

1,4-苯并二氧杂环-2-羧酸衍生物在合成潜在治疗性化合物中发挥着至关重要的作用。Bozzo 等人(2003 年)描述了 1,4-苯并二氧杂环-2-羧酸酯和羧酰胺如何与亲核胺反应生成 3-羟基-2,3-二氢-1,4-苯并二氧杂环-2-羧酰胺和 3-氨基亚甲基-1,4-苯并二氧杂环-2(3H)-酮,它们是治疗性化合物的先驱 (Bozzo、Pujol、Solans 和 Font-Bardia,2003 年)。

抗炎特性

Vazquez 等人(1996 年)探索了含有 2,3-二氢-1,4-苯并二氧杂环亚基的新的羧酸的合成和抗炎特性。他们发现 2-(2,3-二氢-1,4-苯并二氧杂环-6-基)乙酸表现出的效力与布洛芬在减轻炎症方面的效力相当 (Vazquez、Rosell 和 Pujol,1996 年)。

在药物合成中的应用

Mishra 等人(2016 年)展示了 1,4-苯并二氧杂环-2-羧酸衍生物在手性药物制剂合成中的应用。他们使用来自粪肠杆菌亚种副粪肠杆菌的酶有效生产对映体纯的 1,4-苯并二氧杂环-2-羧酸,这在药物应用中至关重要 (Mishra、Kaur、Sharma 和 Jolly,2016 年)。

抗惊厥活性

Arustamyan 等人(2019 年)研究了基于 1-(2,3-二氢-1,4-苯并二氧杂环-6-基)-环戊烷-1-羧酸的氨基酰胺和氨基酯的抗惊厥活性。他们的研究突出了 1,4-苯并二氧杂环-2-羧酸衍生物在开发新的抗惊厥药物中的潜力 (Arustamyan、Markaryan、Aghekyan、Nazaryan、Hakobyan、Paronikyan 和 Minasyan,2019 年)。

手性羧酸的酶促合成

Benz 等人(2007 年)专注于手性羧酸的化学酶促合成,特别是 1,4-苯并二氧杂环-2-羧酸衍生物。这些化合物可用作药物和生物活性物质的重要构建块 (Benz、Muntwyler 和 Wohlgemuth,2007 年)。

属性

IUPAC Name |

1,4-benzodioxine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-5H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTKCPXNSAQNCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC=C(O2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440677 | |

| Record name | 1,4-Benzodioxin-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Benzodioxin-2-carboxylic acid | |

CAS RN |

67471-01-6 | |

| Record name | 1,4-Benzodioxin-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is there interest in the enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid?

A1: Both enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid serve as valuable chiral synthons in synthesizing various therapeutic agents. These include (S)-doxazosin mesylate, WB 4101, MKC 242, 2,3-dihydro-2-hydroxymethyl-1,4-benzodioxin, and N-[2,4-oxo-1,3-thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxin-2-carboxamide. [] The pharmaceutical applications of these agents necessitate the production of these enantiomers in their optically pure forms.

Q2: What is a novel biocatalytic method for obtaining enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid?

A2: Researchers discovered an amidase activity from Alcaligenes faecalis subsp. parafaecalis. This enzyme effectively performs kinetic resolution of 2,3-dihydro-1,4-benzodioxin-2-carboxyamide with an E value exceeding 200. [] This process allows for the production of (R)-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid at high enantiomeric excess (>99% e.e.) after approximately 50% conversion. The remaining amide, exhibiting (S)-configuration and 99% e.e., can be easily separated through a simple aqueous (alkaline)-organic two-phase extraction. This same amidase can also hydrolyze the (S)-amide to the (S)-acid without compromising enantiomeric excess, although at a slower rate.

Q3: What is the identity of the amidase responsible for the biocatalytic activity described?

A3: The amidase exhibiting this activity was identified as indole-3-acetamide hydrolase (IaaH). [] This enzyme typically catalyzes the conversion of indole-3-acetamide (IAM) to indole-3-acetic acid (IAA), a phytohormone belonging to the auxin class. IaaH is widely found in plants and bacteria inhabiting the plant rhizosphere.

Q4: Why does IaaH show significant activity towards 2,3-dihydro-1,4-benzodioxin-2-carboxamide?

A4: Interestingly, IaaH exhibits substantial activity towards 2,3-dihydro-1,4-benzodioxin-2-carboxamide, reaching about 65% of its activity with its natural substrate, indole-3-acetamide. [] This notable activity towards an unnatural substrate could be attributed to the structural similarities between IaaH’s natural substrate, indole-3-acetamide, and 2,3-dihydro-1,4-benzodioxin-2-carboxamide. Both compounds share a comparable bicyclic structure, which may explain the enzyme's high affinity for this non-native substrate.

Q5: Have enantiomers of 1,4-benzodioxin derivatives been investigated for their biological activities?

A5: Yes, research has focused on the enantiomers of trans-[2-(2,6-dimethoxyphenoxy)ethyl] [(3-p-tolyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amine, also known as mephendioxan. [] This compound exhibits potent competitive α1A-adrenoreceptor antagonist activity. The (-)-enantiomer of mephendioxan demonstrated significantly higher potency (10-30 times) compared to its (+)-enantiomer across various α1-adrenoreceptor subtypes in both functional and binding assays. [] This highlights the importance of chirality in biological activity and its potential for developing subtype-selective drugs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B3055780.png)

![[2-Amino-4-(2-aminophenyl)-4-oxobutanoyl]oxy sulfate](/img/structure/B3055782.png)

![5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B3055790.png)